Molecular Weight Advantage Over the N1‑Isopropyl Analogue
The target compound (molecular weight 325.4 g mol⁻¹ [REFS‑1]) is 25.0 g mol⁻¹ heavier than the N1‑isopropyl analogue 1‑(propan‑2‑yl)‑N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)‑1H‑indole‑4‑carboxamide (molecular weight 300.4 g mol⁻¹ [REFS‑2]). This 8.3% increase in molecular weight results from the replacement of the N1‑isopropyl group with a N1‑methyl group, a modification that simultaneously reduces van der Waals volume at the indole‑N1 subsite and eliminates a chiral center, potentially facilitating crystallization and simplifying analytical characterization.
| Evidence Dimension | Molecular weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 325.4 g mol⁻¹ |
| Comparator Or Baseline | 1‑(propan‑2‑yl)‑N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)‑1H‑indole‑4‑carboxamide, 300.4 g mol⁻¹ |
| Quantified Difference | 25.0 g mol⁻¹ (8.3% higher for target) |
| Conditions | Physicochemical property, computational data from Mcule and ChemSrc. |
Why This Matters
Lower molecular weight analogues may exhibit different pharmacokinetic profiles; the exact molecular weight is critical for purity characterisation and batch‑to‑batch consistency in procurement.
